4,5-Dibromo-3-methoxythiophene-2-carboxylic acid
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Overview
Description
4,5-Dibromo-3-methoxythiophene-2-carboxylic acid is a chemical compound with the CAS Number: 120715-53-9 . It has a molecular weight of 316.98 and its molecular formula is C6H4Br2O3S . This compound is typically stored at temperatures between 28°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H5Br2O3S/c1-11-3-2(7)5(8)12-4(3)6(9)10/h12H,1H3,(H,9,10) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical and Chemical Properties Analysis
This compound has a molecular weight of 315.97 . It is recommended to be stored in a dark place, sealed in dry conditions, and preferably in a freezer under -20°C .Scientific Research Applications
Polycondensation Reactions and Conductive Polymers
Polycondensation reactions involving thiophene derivatives, such as the optimization of reactions via direct C-H arylation of ethylenedioxythiophene, demonstrate the utility of thiophene-based compounds in synthesizing conductive polymers. These polymers have applications in electronics and materials science, indicating potential research areas for 4,5-Dibromo-3-methoxythiophene-2-carboxylic acid in polymer synthesis and electronics (Yamazaki, Kuwabara, & Kanbara, 2013).
Photocatalytic Degradation
Studies on photocatalytic degradation, such as the degradation of 2,4-dichlorophenoxyacetic acid using TiO2 under UV light, suggest the potential role of thiophene derivatives in environmental remediation through the photocatalytic degradation of pollutants. This research avenue might encompass the exploration of this compound in similar contexts (Sun & Pignatello, 1995).
Organic Electronics and Field-Effect Transistors
The synthesis and application of thiophene-based semiconductors for organic field-effect transistors (OFETs) highlight the importance of such compounds in developing high-performance semiconductors. This area could be relevant for the investigation of this compound in the development of new semiconductor materials (Takimiya, Kunugi, Toyoshima, & Otsubo, 2005).
Fluorescent Sensors for Protein Detection
The development of fluorescent sensors for protein detection using terthiophene carboxylic derivatives illustrates the potential biomedical applications of thiophene-based compounds. This suggests possible research directions for this compound in biosensing and diagnostic applications (Hu, Xia, & Elioff, 2016).
Photoreleasable Protecting Groups
The use of dimethylphenacyl esters as photoreleasable protecting groups for carboxylic acids underscores the significance of thiophene derivatives in synthetic chemistry, particularly in the development of caged compounds for controlled release applications (Zabadal, Pelliccioli, Klán, & Wirz, 2001).
Safety and Hazards
Properties
IUPAC Name |
4,5-dibromo-3-methoxythiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2O3S/c1-11-3-2(7)5(8)12-4(3)6(9)10/h1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPZDVMWQRIHOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC(=C1Br)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120715-53-9 |
Source
|
Record name | 4,5-dibromo-3-methoxythiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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